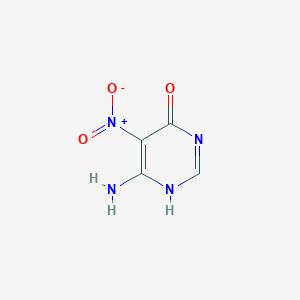

6-amino-5-nitro-1H-pyrimidin-4-one

Description

6-Amino-5-nitro-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a nitro group at position 5 and an amino group at position 6 on the heterocyclic ring. This compound serves as a key intermediate in medicinal and agrochemical synthesis due to its reactive nitro and amino groups, which enable diverse functionalization. Its tautomeric equilibria between 1H- and 3H- forms further influence its reactivity and interaction with biological targets .

Properties

IUPAC Name |

6-amino-5-nitro-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOLJQIRPDJLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C(=C(N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)C(=C(N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-nitro-1H-pyrimidin-4-one typically involves the nitration of 6-amino-1H-pyrimidin-4-one. One common method includes the following steps:

Nitration Reaction: The starting material, 6-amino-1H-pyrimidin-4-one, is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.

Purification: The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-nitro-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Condensation: The keto group can undergo condensation reactions with various aldehydes or ketones to form different heterocyclic compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

Reduction: 6-amino-5-amino-1H-pyrimidin-4-one.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Condensation: Heterocyclic compounds with extended conjugation.

Scientific Research Applications

6-amino-5-nitro-1H-pyrimidin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antiviral, and anticancer properties.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-nitro-1H-pyrimidin-4-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations at Position 2

- 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone This derivative features a propargylsulfanyl group at position 2, introduced via reaction with tert-butyl hydroperoxide. Crystallographic data (CCDC 2050940) confirms planar geometry but with altered packing due to the substituent’s spatial demands .

- 6-Amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one The dimethylamino group at position 2 increases basicity, altering solubility in polar solvents. Safety data (CAS 880-89-7) highlights its 100% purity and hazards requiring specific first-aid measures for inhalation exposure, suggesting higher reactivity than the parent compound .

Functional Group Variations at Position 5

- 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one Replacing the nitro group with a nitroso moiety (5-nitroso) reduces electron-withdrawing effects, stabilizing the ring for electrophilic substitution. Tautomerism between 1H- and 3H- forms is more pronounced here, as indicated by multiple nomenclature variants .

6-Methyl-5-nitro-4-phenyl-1H-pyrimidin-2-one

A phenyl group at position 4 and methyl at position 6 introduce aromatic stacking interactions. The nitro group at position 5 retains electron-withdrawing effects, but the phenyl group increases lipophilicity, as evidenced by its SMILES structure (C11H9N3O3) .

Heteroatom and Ring Modifications

- 6-Amino-5-nitroso-2-thioxo-2,3-dihydropyrimidin-4(1H)-one The thioxo (S=O) group at position 2 replaces the carbonyl oxygen, altering hydrogen-bonding capacity and redox reactivity. This compound’s InChIKey (PXXPWRGFQVGQAZ) suggests distinct electronic properties compared to oxygen-containing analogs .

- 2-Amino-6-tert-butylamino-3-methyl-5-nitro-3H-pyrimidin-4-one The tert-butylamino group at position 6 introduces extreme steric bulk, likely hindering crystal formation and enzymatic interactions. Safety data (CAS 10201-01-1) emphasizes its 100% concentration and handling precautions .

Key Comparative Data Table

Research Implications

- Reactivity : Nitro groups (e.g., parent compound) favor electrophilic substitution, while nitroso analogs (e.g., ) are more redox-active.

- Solubility and Bioavailability : Bulky substituents (e.g., tert-butyl in ) reduce aqueous solubility but enhance membrane permeability.

- Safety Profiles: Amino-nitro derivatives (e.g., ) require stringent handling due to inhalation and reactivity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.